Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-
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Overview
Description
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- typically involves the reaction of 2-chloro-6-methyl-3-pyridinecarboxylic acid with 2-ethylpiperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: N-oxides
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-
- Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-
Uniqueness
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable target for further research and development.
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-3-11-6-4-5-9-17(11)14(18)12-8-7-10(2)16-13(12)15/h7-8,11H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIWCCNDVFMLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N=C(C=C2)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439695 |
Source
|
Record name | Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613660-46-1 |
Source
|
Record name | Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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